![molecular formula C22H22ClN3O3 B2752718 4-({1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-3-yl}methoxy)pyridine CAS No. 2380009-08-3](/img/structure/B2752718.png)
4-({1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-3-yl}methoxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-3-yl}methoxy)pyridine: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorophenyl group, an oxazole ring, and a piperidine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-3-yl}methoxy)pyridine typically involves multiple steps, including the formation of the oxazole ring and the attachment of the piperidine and chlorophenyl groups. Common synthetic routes may involve:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.
Incorporation of the Piperidine Moiety: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxazole ring or the piperidine moiety.
Reduction: Reduction reactions could target the chlorophenyl group or the oxazole ring.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the chlorophenyl and piperidine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or reduced oxazole compounds.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could act as a ligand for certain receptors or enzymes.
Medicine
In medicine, 4-({1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-3-yl}methoxy)pyridine could be investigated for its pharmacological properties. It may have potential as a therapeutic agent, depending on its bioactivity and toxicity profile.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
作用机制
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could involve:
Binding to Receptors: The compound may act as an agonist or antagonist at specific receptors.
Enzyme Inhibition: It could inhibit the activity of certain enzymes by binding to their active sites.
Pathway Modulation: The compound might modulate signaling pathways by interacting with key proteins or nucleic acids.
相似化合物的比较
Similar Compounds
4-({1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-3-yl}methoxy)pyridine: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer distinct chemical and biological properties
属性
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-15-20(21(25-29-15)18-6-2-3-7-19(18)23)22(27)26-12-4-5-16(13-26)14-28-17-8-10-24-11-9-17/h2-3,6-11,16H,4-5,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELOYJMBULHEAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCCC(C3)COC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
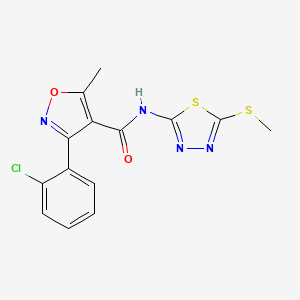
![5-(2-(4-fluorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2752637.png)
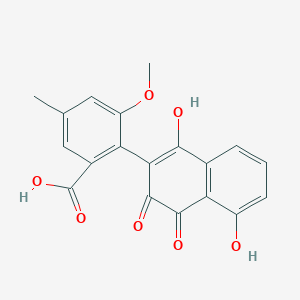
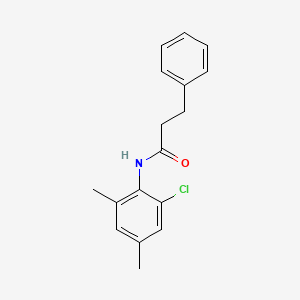
![2-(3-METHOXYPHENYL)-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE](/img/structure/B2752643.png)


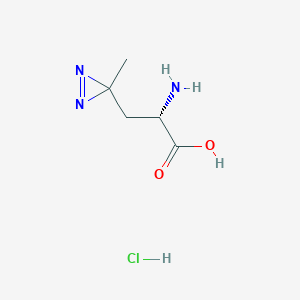
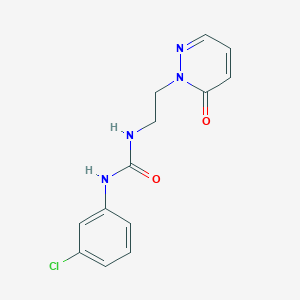
![Methyl 4-(3-methoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2752649.png)
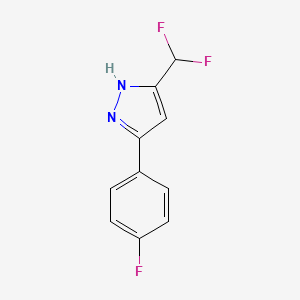
![2-(2-methyl-1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide](/img/structure/B2752655.png)
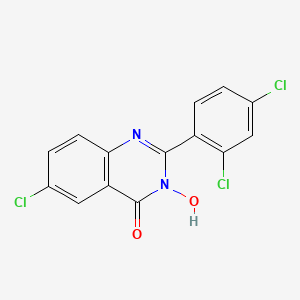
![[(3-bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B2752658.png)
